molecular formula C22H23N3OS B2387248 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 450344-12-4

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No. B2387248
CAS RN: 450344-12-4
M. Wt: 377.51
InChI Key: HRWNBLQEOXHEKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

There’s a paper that discusses the docking, DFT, and structural study of a similar compound . It might provide some insights into the synthesis of the compound you’re interested in.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H23N3O2S and a molecular weight of 393.51.

Scientific Research Applications

Synthesis and Structural Characterization

Research has delved into the synthesis and structural characterization of compounds within the same chemical family as N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide, highlighting the methodologies and chemical reactions employed to produce these compounds. For instance, studies on the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers demonstrate the chemical flexibility and potential applications of similar compounds in photovoltaic devices (Zhou et al., 2010). Similarly, the synthesis of tetrasubstituted thiophenes through a [3 + 2] annulation strategy reflects the innovative approaches to creating compounds with potential application in material science (Sahu et al., 2015).

Antimicrobial and Antitumor Activities

Further research has explored the antimicrobial and antitumor activities of compounds structurally related to N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide. A study on the synthesis and antimicrobial activities of some novel Schiff bases derived from aminophenazone indicates the potential for these compounds to act against various bacterial strains, highlighting the broad spectrum of biological activities within this chemical family (Asiri & Khan, 2010). Additionally, research on the synthesis and antitumor evaluation of new polysubstituted thiazole and derived thiazolo[4, 5‐d]pyrimidine systems further underscores the potential therapeutic applications of compounds with similar chemical structures (Fahmy et al., 2002).

Future Directions

The same paper that discusses the docking, DFT, and structural study of a similar compound also mentions the further stabilization of the supramolecular assembly . This could potentially be a future direction for research involving your compound.

Mechanism of Action

Target of Action

It was found that similar compounds have been docked with ampicillin-ctx-m-15 . This suggests that the compound might interact with bacterial proteins, potentially acting as an antibacterial agent.

Mode of Action

It was found that the compound showed good binding interaction with the targeted amino acids . This suggests that the compound might inhibit the function of the target protein, thereby exerting its potential antibacterial effects.

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-13-8-9-17(10-15(13)3)22(26)23-21-18-11-27-12-19(18)24-25(21)20-7-5-6-14(2)16(20)4/h5-10H,11-12H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWNBLQEOXHEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

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